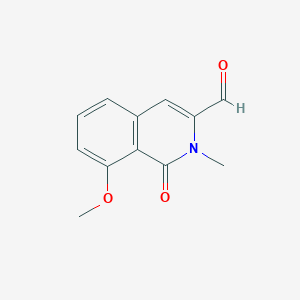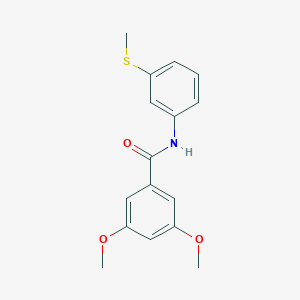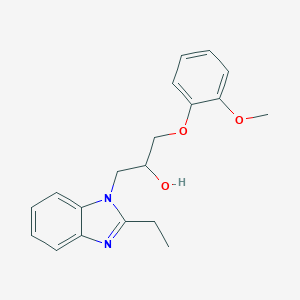
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde typically involves organic synthesis techniques. One common method includes the use of iminium intermediates, which are oxidized to form the desired product . Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and quality .
Analyse Chemischer Reaktionen
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
- 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities
Eigenschaften
CAS-Nummer |
887574-65-4 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22g/mol |
IUPAC-Name |
8-methoxy-2-methyl-1-oxoisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-13-9(7-14)6-8-4-3-5-10(16-2)11(8)12(13)15/h3-7H,1-2H3 |
InChI-Schlüssel |
YONMQOLIFYCWOS-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C(C1=O)C(=CC=C2)OC)C=O |
Kanonische SMILES |
CN1C(=CC2=C(C1=O)C(=CC=C2)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-3,4-dicarbonitrile](/img/structure/B488122.png)


![4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B488141.png)
![3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde](/img/structure/B488207.png)


![Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B488354.png)
![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)
![Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488374.png)

![1-[2-(4-Chlorobenzoyl)phenyl]-3-phenylthiourea](/img/structure/B488416.png)
